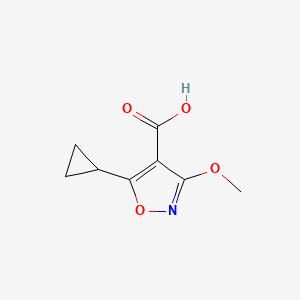

5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid

Beschreibung

5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a cyclopropyl group at position 5, a methoxy group at position 3, and a carboxylic acid moiety at position 4. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable building block in medicinal chemistry and agrochemical research. Its molecular formula is C₈H₉NO₄, with a molecular weight of 183.16 g/mol.

Eigenschaften

IUPAC Name |

5-cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-5(8(10)11)6(13-9-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEYLHLVRMCDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361821-59-0 | |

| Record name | 5-cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various agents, including acids and bases, and may be conducted under microwave irradiation to reduce reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different functionalized derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Oxazole Derivatives

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 5-cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid and related compounds:

Key Observations:

- Substituent Effects: The methoxy group in the target compound (electron-donating) contrasts with phenyl (π-π interactions) and thiophene (sulfur-mediated electronic effects) in analogs. These differences influence solubility, reactivity, and binding affinities .

- Molecular Weight and Solubility: The phenyl-substituted analog (C₁₃H₁₂NO₃) has the highest molecular weight (229.24 g/mol), likely reducing aqueous solubility compared to the target compound (183.16 g/mol) . The thiophene derivative’s sulfur atom may improve lipophilicity, affecting membrane permeability .

Protein Binding and Pharmacological Activity

- The phenyl group facilitates π-π stacking with protein residues, a feature absent in the methoxy-substituted target compound .

Biologische Aktivität

5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a cyclopropyl group and a methoxy substituent on the oxazole ring, which contributes to its distinctive chemical behavior. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to specific receptors, modulating signaling pathways that affect cellular responses.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

- In vitro assays showed that the compound exhibited significant cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The IC50 values were reported in the micromolar range, indicating potent activity against these cancer types .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| MEL-8 | 2.41 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression:

- Carbonic Anhydrases : Selective inhibition was observed against human carbonic anhydrases (hCA IX and hCA II), with nanomolar potency reported for some derivatives . This inhibition could play a role in reducing tumor growth by limiting the availability of bicarbonate ions necessary for tumor metabolism.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study assessed the effects of this compound on MCF-7 and MEL-8 cells. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent . -

Comparative Analysis with Related Compounds :

Comparative studies with similar oxazole derivatives indicated that this compound exhibited superior cytotoxicity compared to other compounds lacking the cyclopropyl group or methoxy substitution .

Q & A

Q. What are the key synthetic strategies for preparing 5-cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization of β-keto esters with hydroxylamine derivatives to form the oxazole core. For the cyclopropyl group, Suzuki-Miyaura cross-coupling with cyclopropane boronic esters is effective . Methoxy substitution at the 3-position can be introduced via nucleophilic displacement of a halogen intermediate (e.g., using NaOMe). Post-synthetic purification via recrystallization (e.g., from DMF/acetic acid mixtures) is critical to achieving >95% purity, as demonstrated in analogous oxazole syntheses .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% as per oxazole analogs in ).

- NMR : Confirm the cyclopropyl group via characteristic upfield shifts (δ 0.5–1.5 ppm for cyclopropane protons) and the oxazole ring via 13C signals at 160–170 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 210.18 (calculated for C₉H₁₁NO₄).

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The oxazole-carboxylic acid scaffold is a privileged structure in drug discovery. The cyclopropyl group enhances metabolic stability, while the carboxylic acid moiety enables salt formation for improved solubility. It is frequently used as a fragment in kinase inhibitors or antimicrobial agents, as seen in structurally related compounds .

Advanced Research Questions

Q. How do steric effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group’s strain and electron-withdrawing nature can hinder Pd-catalyzed couplings. Optimize reaction conditions using Pd(OAc)₂/XPhos catalysts in THF at 80°C, as shown for bromo-cyclopropyl oxazole derivatives . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) to mitigate side reactions like ring-opening.

Q. What analytical challenges arise in resolving enantiomers of this compound, and how can they be addressed?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) resolves enantiomers, but baseline separation requires low temperatures (4°C) due to the compound’s planar oxazole ring. Alternatively, derivatize with (R)-α-methylbenzylamine and analyze via ¹H NMR (diastereomeric splitting of methoxy protons) .

Q. How can contradictory melting point data for oxazole-carboxylic acid derivatives be rationalized?

- Methodological Answer : Discrepancies in melting points (e.g., 192–194°C for 5-methyl-3-phenyl analogs vs. 239–242°C for 4-methyl derivatives) arise from crystal packing differences. Perform variable-temperature XRD to correlate polymorph stability with substituent electronic effects (e.g., electron-withdrawing groups increase lattice energy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.